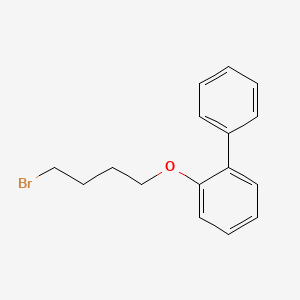
1,2,3,4-Tetrahydroisoquinolin-8-amine
概述
描述
1,2,3,4-Tetrahydroisoquinolin-8-amine is a chemical compound with the molecular formula C9H12N2. It is a derivative of tetrahydroisoquinoline, which is a secondary amine. This compound is part of the isoquinoline alkaloids family, which are widely distributed in nature and have significant biological activities .
作用机制
Target of Action
1,2,3,4-Tetrahydroisoquinolin-8-amine is a compound that has been found to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . PD-1 and PD-L1 are immune checkpoint proteins that play a crucial role in limiting autoimmunity and terminating an ongoing immune response .
Mode of Action
The compound interacts with the PD-1/PD-L1 pathway, blocking the interaction between PD-1 and PD-L1 . This blockage reinvigorates exhausted immune cells, enabling the host immune cells to detect and eliminate previously “hidden” cancers .
Biochemical Pathways
This compound affects the PD-1/PD-L1 pathway, which is a key player in immune response regulation . By inhibiting this pathway, the compound can potentially enhance the body’s immune response against various infective pathogens and neurodegenerative disorders .
Result of Action
By inhibiting the PD-1/PD-L1 pathway, this compound can potentially enhance the immune system’s ability to detect and eliminate pathogenic threats and cancerous cells . This can lead to improved immune responses and potentially beneficial outcomes in the treatment of various diseases .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydroisoquinolin-8-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters. The interaction with these enzymes can lead to the inhibition or modulation of their activity, thereby affecting the levels of neurotransmitters in the brain. Additionally, this compound has been found to bind to various receptors, including dopamine and serotonin receptors, influencing their signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound can modulate the release of neurotransmitters, thereby affecting synaptic transmission and plasticity. It also impacts the expression of genes involved in neuroprotection and neurodegeneration, highlighting its potential therapeutic applications in neurodegenerative diseases . Furthermore, this compound has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to and inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters, enhancing their signaling and effects on the brain . Additionally, this compound can interact with dopamine and serotonin receptors, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression, particularly genes involved in neuroprotection and synaptic plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The stability of this compound is a crucial factor, as it can degrade over time, affecting its efficacy. Studies have shown that this compound remains stable under controlled conditions, but its degradation can be accelerated by factors such as light and temperature . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have neuroprotective effects, enhancing cognitive function and reducing neurodegeneration . At higher doses, this compound can exhibit toxic effects, leading to neuronal damage and behavioral changes . These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. This compound interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which play key roles in the breakdown and regulation of neurotransmitters . By modulating the activity of these enzymes, this compound can influence the levels of neurotransmitters and their metabolites, affecting overall brain function and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and can accumulate in certain tissues, particularly the brain . The distribution of this compound is influenced by factors such as blood-brain barrier permeability and the presence of binding proteins that facilitate its transport and localization .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . The presence of this compound in mitochondria is particularly significant, as it can influence mitochondrial function and energy production . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, affecting its activity and interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinolin-8-amine can be synthesized through various methods. One common approach involves the reduction of isoquinoline derivatives. For example, the reduction of 8-nitro-1,2,3,4-tetrahydroisoquinoline using hydrogen gas in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reduction reactions. These methods often use continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:
Reduction: It can be further reduced to form decahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide are commonly used.
Reduction: Hydrogen gas and palladium catalysts are typical reagents.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of nitrones.
Reduction: Formation of decahydroisoquinoline derivatives.
Substitution: Formation of N-alkylated derivatives.
科学研究应用
1,2,3,4-Tetrahydroisoquinolin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications in treating neurodegenerative diseases.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
8-Nitro-1,2,3,4-tetrahydroisoquinoline: A precursor used in the synthesis of 1,2,3,4-tetrahydroisoquinolin-8-amine.
Decahydroisoquinoline: A fully hydrogenated derivative.
Uniqueness
This compound is unique due to its specific amine group at the 8th position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique reactions and exhibit specific biological activities that are not observed in its analogs .
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIQUGGTGRRQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608354 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924633-49-8 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
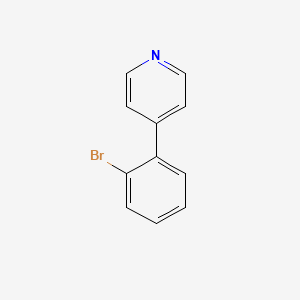
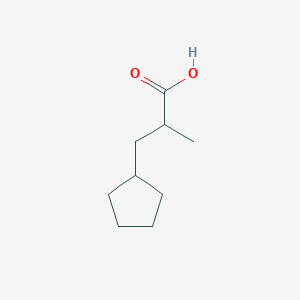
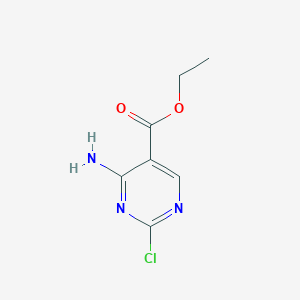


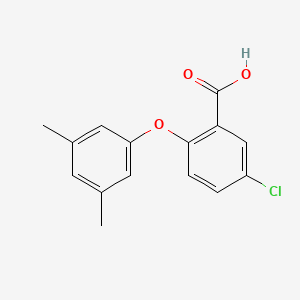



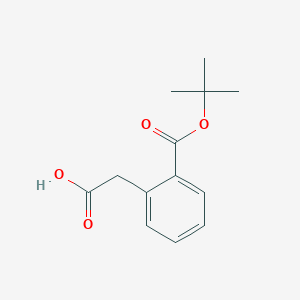

![Benzo[d]oxazole-2-carbohydrazide](/img/structure/B1357808.png)

